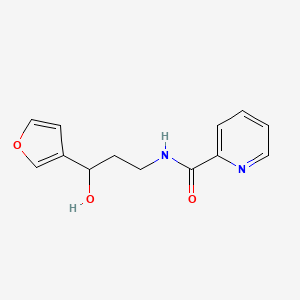

N-(3-(furan-3-yl)-3-hydroxypropyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

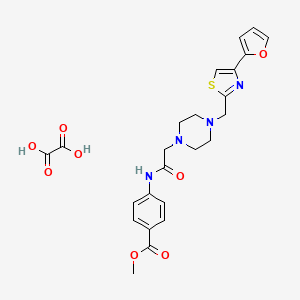

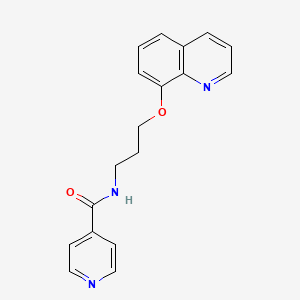

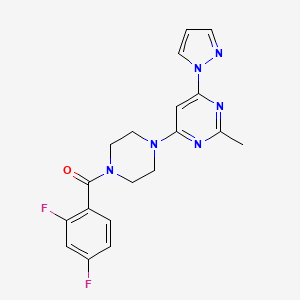

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . Picolinamide is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

Furans can be synthesized via a variety of methods. For instance, a new catalyst-free, one-pot synthesis of polysubstituted furans has been reported . This involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . The structure of picolinamide would be similar to that of pyridine, but with an amide functional group attached.Chemical Reactions Analysis

Furans are important intermediates for the synthesis of oxygenated natural products . They have been used as important reaction intermediates in the total synthesis and synthetic industry .Physical And Chemical Properties Analysis

Furans are colorless, flammable, highly volatile liquids with a boiling point close to room temperature . They are soluble in common organic solvents, including alcohol, ether, and acetone .Aplicaciones Científicas De Investigación

Ultrasound Mediated Synthesis and Tyrosinase Inhibition

A study by Dige et al. (2019) reported the ultrasound-mediated synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, which showed potent inhibitory activity against the tyrosinase enzyme. This suggests potential applications in addressing hyperpigmentation and related skin conditions (Dige et al., 2019).

Antibacterial and Antifungal Activities

Velupillai et al. (2015) synthesized a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives, some of which exhibited significant antibacterial and antifungal activities. This points to the potential use of related compounds in developing new antimicrobial agents (Velupillai et al., 2015).

Catalytic Reactions and Organic Synthesis

Research by Calf and Garnett (1968) on the catalytic deuterium exchange reactions with organics including furan derivatives on Group VIII transition metals highlights the role of such compounds in facilitating specific organic synthesis processes (Calf & Garnett, 1968).

Isoquinoline Synthesis

Kuai et al. (2017) utilized picolinamide as a traceless directing group in the cobalt-catalyzed synthesis of isoquinolines, demonstrating its utility in complex organic synthesis and the potential for pharmaceutical applications (Kuai et al., 2017).

Nuclease Activity and Metal Complexes

Reddy et al. (2000) explored the nuclease activity of mixed ligand complexes of copper(II) with heteroaromatic derivatives and picoline, indicating possible applications in DNA cleavage and therapeutic interventions (Reddy et al., 2000).

Rh(III)-Catalyzed Reactions

Cai et al. (2014) reported on the Rh(III)-catalyzed cascade oxidative olefination/cyclization of picolinamides and alkenes, further emphasizing the role of picolinamide derivatives in facilitating complex chemical transformations (Cai et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(10-5-8-18-9-10)4-7-15-13(17)11-3-1-2-6-14-11/h1-3,5-6,8-9,12,16H,4,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRYKQBTFGZBOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)

![N-(sec-butyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2984181.png)

![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984186.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)

![4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2984192.png)